

Pharmacological Profile of EST64454: An In-depth Technical Guide

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Compound of Interest

Compound Name: EST64454

Cat. No.: B15620297

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Abstract

EST64454 is a novel, highly soluble, and selective sigma-1 (σ_1) receptor antagonist currently under investigation as a clinical candidate for the management of pain.[1][2] As a pyrazole derivative, its chemical name is 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone.[1][2] Developed as a potential improvement upon a prior clinical candidate, E-52862, **EST64454** exhibits promising characteristics, including high aqueous solubility and cell permeability, classifying it as a Biopharmaceutics Classification System (BCS) class I compound.[1][2] Preclinical studies have demonstrated its antinociceptive properties in established mouse models of pain. Furthermore, in vitro assessments have indicated a low potential for cytochrome P450 (CYP) and P-glycoprotein (P-gp) mediated drug-drug interactions. This whitepaper provides a comprehensive overview of the pharmacological profile of **EST64454**, detailing its binding affinity, in vitro metabolic properties, and in vivo efficacy. The experimental protocols for the key studies are also described, along with a visualization of the pertinent signaling pathway.

Core Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of **EST64454**.

Table 1: Receptor Binding Affinity

Target	Radioligand	Tissue/Cell Line	Ki (nM)
Sigma-1 ($\sigma 1$) Receptor	[3H]-(+)-pentazocine	Human embryonic kidney (HEK-293) cells	22

Table 2: In Vitro Drug Metabolism and Transporter Interaction

Assay	System	Parameter	Value
CYP450 Inhibition	Human Liver Microsomes	IC50	100 - 1000 μ M
P-glycoprotein (P-gp) Inhibition	Caco-2 cells	Concentration for Inhibition	200 μ M

IC50: Half maximal inhibitory concentration. A higher IC50 value indicates lower inhibitory potential.

Experimental Methodologies

Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity of **EST64454** for the human sigma-1 receptor.

Protocol:

- Preparation of Membranes: Human embryonic kidney (HEK-293) cells overexpressing the human sigma-1 receptor were used to prepare cell membranes.
- Radioligand: [3H]-(+)-pentazocine, a known high-affinity sigma-1 receptor ligand, was used as the radiolabeled competitor.
- Assay Conditions: The binding assay was performed in a buffer solution containing the cell membranes, a fixed concentration of [3H]-(+)-pentazocine, and varying concentrations of the test compound (**EST64454**).
- Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.

- **Separation and Detection:** Bound and free radioligand were separated by rapid filtration. The amount of bound radioactivity was quantified using liquid scintillation counting.
- **Data Analysis:** The inhibition constant (K_i) was calculated from the IC_{50} value (the concentration of **EST64454** that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Efficacy Models

Objective: To evaluate the antinociceptive effect of **EST64454** in a model of inflammatory pain.

Protocol:

- **Animal Model:** Male mice were used for this study.
- **Induction of Pain:** A solution of capsaicin, an irritant compound, was injected into the plantar surface of one hind paw to induce nociceptive behaviors (e.g., licking, flinching).
- **Drug Administration:** **EST64454** was administered to the mice, typically via the oral route, at various doses prior to capsaicin injection.
- **Behavioral Assessment:** The nociceptive behaviors were observed and quantified for a defined period following capsaicin injection.
- **Data Analysis:** The dose-dependent reduction in pain-related behaviors in the **EST64454**-treated groups was compared to a vehicle-treated control group to determine the compound's efficacy.

Objective: To assess the efficacy of **EST64454** in a model of neuropathic pain.

Protocol:

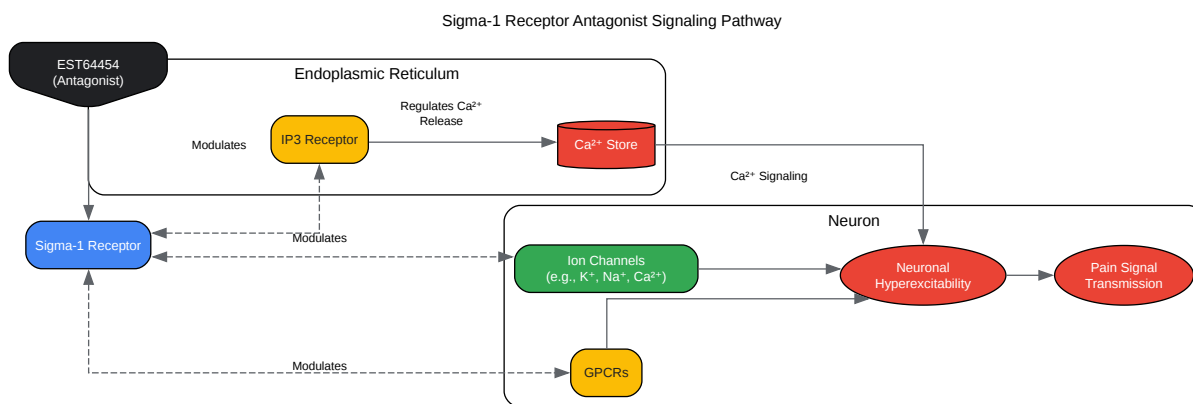
- **Animal Model:** Male mice were used.
- **Induction of Neuropathy:** Under anesthesia, the sciatic nerve of one leg was exposed, and a partial, tight ligation of the nerve was performed. This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).

- Drug Administration: **EST64454** was administered to the mice at various doses.
- Behavioral Assessment: Mechanical allodynia was assessed using von Frey filaments of varying stiffness to determine the paw withdrawal threshold. Thermal hyperalgesia was measured by assessing the latency to paw withdrawal from a heat source.
- Data Analysis: The ability of **EST64454** to reverse the established mechanical allodynia and thermal hyperalgesia was evaluated by comparing the withdrawal thresholds and latencies in treated animals to those in a vehicle-treated control group.

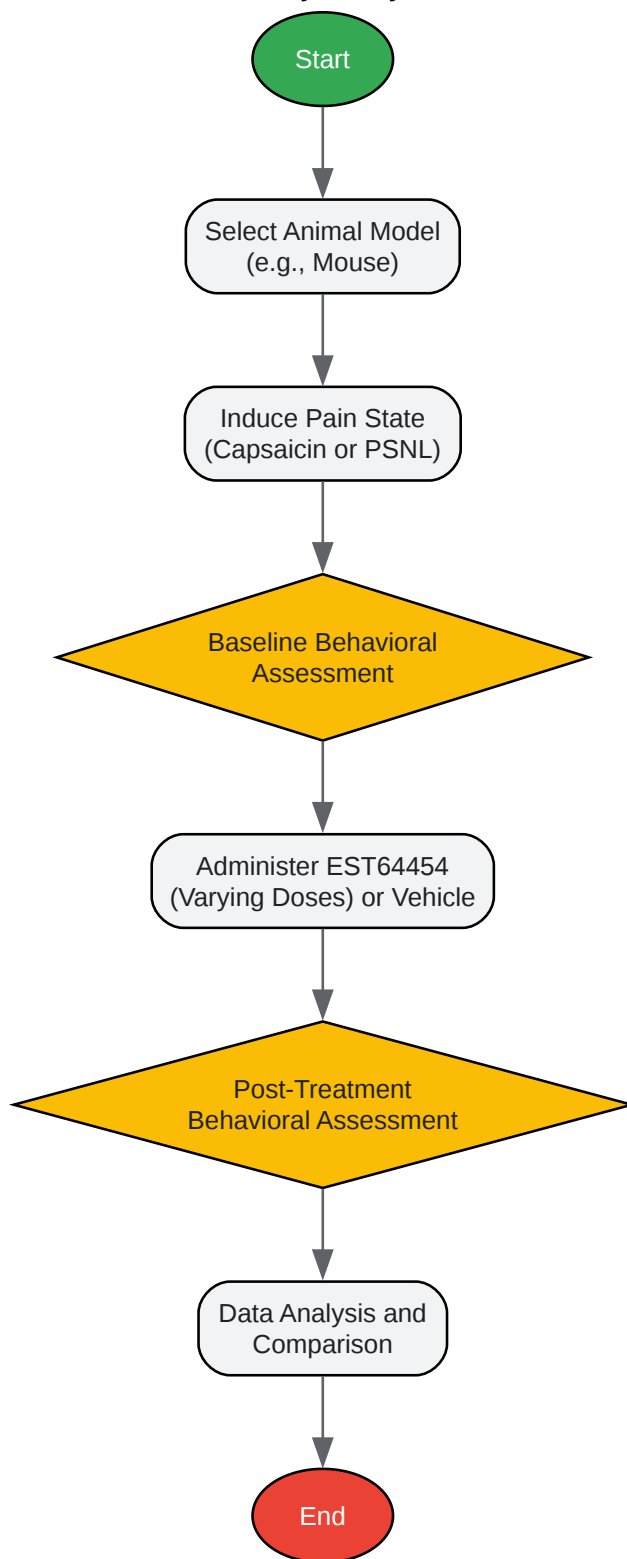
Signaling Pathway and Experimental Workflow Visualizations

Sigma-1 Receptor Antagonist Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface. It is involved in the modulation of calcium signaling and interacts with various ion channels and G-protein coupled receptors. A sigma-1 receptor antagonist, such as **EST64454**, is believed to exert its effects by binding to the receptor and preventing the conformational changes necessary for its chaperone activity and interactions with downstream signaling partners. This can lead to a dampening of neuronal hyperexcitability, which is a key mechanism in many pain states.



In Vivo Efficacy Study Workflow

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References

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